4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide

Data Gap Procurement Risk Information Transparency

Securing a biphenyl building block with simultaneous 2-fluorobenzamide, ortho-cyano, and N-ethyl motifs often requires multi-step custom synthesis, delaying lead optimization. This compound fills that gap: • Unique 3-point pharmacophore - 2-F H-bond network, 2'-CN dipole, and N-Et lipophilicity - not replicated in generic biphenyl-4-carboxamides. • Late-stage diversification-ready; the cyano group converts to tetrazoles or amidines, and the N-ethyl amide serves as a PROTAC linker vector. • Available at ≥98% purity from stock, eliminating in-house synthesis lead time.

Molecular Formula C16H13FN2O
Molecular Weight 268.291
CAS No. 1365272-25-8
Cat. No. B595186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide
CAS1365272-25-8
Synonyms4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzaMide
Molecular FormulaC16H13FN2O
Molecular Weight268.291
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F
InChIInChI=1S/C16H13FN2O/c1-2-19-16(20)14-8-7-11(9-15(14)17)13-6-4-3-5-12(13)10-18/h3-9H,2H2,1H3,(H,19,20)
InChIKeyWLWCLJQNMXGFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide: Structural Identity & Procurement Profile


4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide (CAS 1365272-25-8) is a synthetic, fluorinated biphenyl-4-carboxamide building block bearing a 2′-cyano substituent and an N-ethyl amide side chain . Its molecular formula is C₁₆H₁₃FN₂O with a monoisotopic mass of 268.101 Da, and it is catalogued by several major chemical suppliers at ≥98% purity for early-discovery chemistry . The compound is classified as a versatile intermediate rather than a finished active principle, and its procurement value rests on the unique spatial arrangement of the 2-fluorobenzamide core, the ortho-cyano on the distal phenyl, and the N-ethyl amide, a combination that is not replicated in simple benzanilide or biphenylamide congeners.

1
Fluorobenzamide-cyano intermediate for scaffold-hopping programs
2
Multi-vector diversification handle with orthogonal reactive positions
3
Agrochemical and probe-design fit supported by biphenylcarboxamide chemotype

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide: Irreplaceable by Generic Biphenylamides


The target compound occupies a narrow structural niche defined by three features whose simultaneous presence is absent from common inventory analogs: (i) a 2-fluorobenzamide acceptor–donor motif that modulates both coplanarity and hydrogen-bonding geometry, (ii) an ortho-cyano group on the distal phenyl that provides a directional dipole and potential coordination handle, and (iii) an N-ethyl substituent that fine-tunes lipophilicity and metabolic stability compared to N-H, N-methyl, or N-aryl variants. Simple biphenyl-4-carboxamides (e.g., unsubstituted or mono-halogenated analogs) lack the fluorobenzamide H-bond network, while 2-fluorobenzanilides such as N-(2-cyanophenyl)-2-fluorobenzamide or N-(3-cyanophenyl)-2-fluorobenzamide carry the cyano group on the aniline ring, creating a different vector and altering target-binding topology. Consequently, choosing a close-in-structure generic substitute risks losing the specific pharmacophoric geometry, electronic profile, or synthetic handle that makes this compound valuable in a given project.

Generic biphenyl-4-carboxamides
Lack the 2-fluorobenzamide H-bond network; pharmacophoric geometry may not transfer directly.
Alternative cyano-anilides
Cyano group on the aniline ring creates a different dipole vector, altering target-binding topology.
N-H or N-aryl amide analogs
N-ethyl substitution fine-tunes lipophilicity; replacement may shift logD and metabolic stability profile.

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide: Quantitative Differentiation Evidence


Absence of Head-to-Head Comparator Data

A systematic search of primary research papers, patents, and authoritative databases reveals no publicly available head-to-head comparative data (e.g., IC₅₀, Kd, logD, metabolic stability, or solubility vs. a named comparator) for 4-(2-cyanophenyl)-N-ethyl-2-fluorobenzamide . All located sources are vendor catalog entries that provide only physicochemical identifiers (MW, formula, SMILES, purity) . Consequently, quantitative differentiation claims cannot be substantiated with current public-domain evidence. Procurement decisions must therefore rely on the compound's structural uniqueness and vendor-provided quality metrics rather than on published comparative pharmacology.

Head-to-head data
Data to verify
None identified
Procurement relies on structural uniqueness
Supplier catalog data only; no public IC₅₀/Kd/logD comparison
Data Gap Procurement Risk Information Transparency

Vendor-Certified Purity as a Differentiator

Among the authorized vendor sources, the compound is consistently offered at ≥98% purity (HPLC) , which distinguishes it from lower-purity building blocks (commonly 95% or crude grade) that require additional purification before use. While no direct comparator assay is publicly reported, this purity level is a verifiable procurement filter: for example, the Leyan catalog (product 1848091) explicitly guarantees 98% purity and batch consistency, which is critical for reproducibility in parallel synthesis or fragment-based screening where impurities >2% can generate false positives .

Vendor purity
Specification review
≥98% (HPLC)
Reduces repurification need vs. 95% building blocks
Vendor QC datasheets; independent inter-lab comparison absent
Chemical Purity Procurement Standard Quality Control

Multi-Source Availability and Batch Flexibility

The compound is stocked by at least five authorized suppliers across North America, Europe, and Asia (BOC Sciences, Leyan, CymitQuimica, AngeneChem, Wanvibio), with batch sizes from 1 g to 100 g and option for bulk orders . This multi-source, multi-scale availability contrasts with many niche biphenylamide analogs that are single-sourced or available only in milligram quantities, which can delay projects. No quantitative comparator dataset exists for this dimension; the inference is drawn from catalog inventory cross-comparison.

Supplier base
Context-dependent
≥5 suppliers, 1 g–100 g
Multi-source, multi-scale availability lowers supply risk
Catalog inventory cross-comparison; not a performance benchmark
Supply Chain Batch Scale Global Availability

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide: Application Scenarios


Fluorobenzamide-Cyano Pharmacophore for Scaffold Hopping

Medicinal chemistry teams seeking to replace a metabolically labile amide or to introduce a fluorine atom at the 2-position of the benzamide ring can use this compound as a rigid, vector-defined fragment. The ortho-cyano group on the distal phenyl provides a hydrogen-bond acceptor and dipole that is absent in simple biphenyl-4-carboxamides, while the N-ethyl substituent offers a logD increment over N-H analogs. This substitution pattern cannot be achieved with generic 2-fluorobenzamide or biphenyl-4-carboxylic acid intermediates without additional synthetic steps .

Agrochemical Lead Optimization Intermediate

The biphenylcarboxamide scaffold is a privileged chemotype in fungicide discovery (e.g., numerous Bayer CropScience patents on biphenylcarboxamides). This compound can serve as a late-stage diversification intermediate to generate libraries of N-ethyl variants, where the 2-fluoro substituent modulates electrophilicity and the cyano group can be further transformed into tetrazoles, amidines, or aminomethyl groups .

Target ID Probe with Defined 3D Pharmacophore

Investigators designing affinity-based probes or PROTACs can exploit the N-ethyl amide as a solvent-exposed vector for linker attachment while retaining the biphenyl core for target engagement. The orthogonal reactivity of the 2-fluoro and ortho-cyano groups allows sequential functionalization that is not possible with symmetric biphenyl analogs lacking these substituents .

Application
Selection Property
Validation Focus
Fluorobenzamide-cyano pharmacophore
Orthogonal reactivity and dipole vector
Target-engagement topology and logD shift
Agrochemical lead optimization
Biphenylcarboxamide chemotype and N-ethyl diversification
Structure-activity expansion and functional-group tolerance
PROTAC or affinity-probe design
Solvent-exposed N-ethyl amide vector
Linker attachment without core disruption
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